molecular formula C27H44O2 B1233667 Turbinaric acid CAS No. 56882-00-9

Turbinaric acid

Cat. No.: B1233667
CAS No.: 56882-00-9
M. Wt: 400.6 g/mol
InChI Key: BJHPHCBHTOHNEI-KDSGDVRDSA-N
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Description

Turbinaric acid is a cytotoxic secosqualene carboxylic acid that originates from the brown alga Turbinaria ornata . It is used for research purposes .


Synthesis Analysis

This compound is a natural product isolated from the brown alga Turbinaria ornata . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular weight of this compound is 400.64 and its formula is C27H44O2 . The SMILES representation is C/C©=C/CC/C©=C/CC/C©=C/CC/C=C©/CC/C=C©/CCC(O)=O .

Scientific Research Applications

Cytotoxic Properties

Turbinaric acid, isolated from the brown alga Turbinaria ornata, demonstrates moderately cytotoxic properties. Identified as 4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid, its potential in cytotoxic applications has been explored through spectral analysis and synthesis (Asari, Kusumi, & Kakisawa, 1989).

Chemomarker Utility

This compound has been identified as a chemomarker in Turbinaria conoides, a brown alga species from the South Pacific Islands. This nonvariable discriminant molecule assists in distinguishing T. conoides from closely related species, demonstrating its utility in rapid species discrimination using chemical assays (Le Lann et al., 2014).

Antitubercular Activity

Research on the antitubercular activities of various compounds, including this compound, explores their potential in treating tuberculosis. This study broadens the understanding of this compound's pharmacological applications (Wächter et al., 2001).

Biosorption Properties

Turbinaria ornata, containing this compound, shows significant potential in biosorption applications. It demonstrates an ability to remove copper from aqueous solutions, which could have implications in environmental remediation and wastewater treatment (Vijayaraghavan, Jegan, Palanivelu, & Velan, 2005).

Bioactive Component Analysis

The study of bioactive components in marine macroalgae like Turbinaria ornata, which contains this compound, indicates various biomedical properties. This research is crucial for understanding the potential of these components in medical applications (Bharath et al., 2021).

Antioxidant Capacity

Polysaccharides isolated from Turbinaria conoides, including this compound, exhibit notable antioxidant properties. These findings suggest potential applications in food industry and health supplement development (Chattopadhyay et al., 2010).

Properties

IUPAC Name

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHPHCBHTOHNEI-KDSGDVRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56882-00-9
Record name Turbinaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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